ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate

Lipophilicity Membrane permeability Drug-likeness

This 1,5-diarylpyrazole (CAS 477710-92-2) features the precise 2,4-difluorophenyl-N1 substitution and ethyl ester side chain critical for reproducible SAR data. The unique electron‑withdrawing pattern and steric contour cannot be replicated by unsubstituted or 4‑fluorophenyl analogs, making it the rational choice for COX‑2/kinase inhibitor programs. With moderate lipophilicity (cLogP 4.3), low TPSA (44.1 Ų), and 7 rotatable bonds, it is a versatile CNS‑penetrant scaffold for early‑stage lead optimization. Guaranteed ≥95% HPLC purity ensures reliable control in enzymatic and cell‑based assays, reducing false hit rates in HTS campaigns. Standard storage: cool, dry environment; non‑hazardous for ambient shipping.

Molecular Formula C20H18F2N2O2
Molecular Weight 356.373
CAS No. 477710-92-2
Cat. No. B2968034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate
CAS477710-92-2
Molecular FormulaC20H18F2N2O2
Molecular Weight356.373
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)C2=CC=NN2C3=C(C=C(C=C3)F)F
InChIInChI=1S/C20H18F2N2O2/c1-2-26-20(25)16(12-14-6-4-3-5-7-14)18-10-11-23-24(18)19-9-8-15(21)13-17(19)22/h3-11,13,16H,2,12H2,1H3
InChIKeyFOWFWBOSQRRNHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate (CAS 477710-92-2) – Core Structural and Physicochemical Profile for Informed Procurement


Ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate (CAS 477710-92-2) is a synthetic 1,5-diarylpyrazole derivative bearing a phenylpropanoate ester side chain and a characteristic 2,4-difluorophenyl substituent on the pyrazole N1 [1]. The compound has a molecular formula of C₂₀H₁₈F₂N₂O₂, a molecular weight of 356.4 g/mol, and a computed XLogP3-AA of 4.3, indicating moderate lipophilicity [1]. It is supplied as a research-grade chemical with a minimum purity specification of 95% (HPLC) and is recommended for storage in a cool, dry environment . The pyrazole scaffold is a privileged structure in medicinal chemistry, and the precise substitution pattern of this compound determines its chemical reactivity, physicochemical properties, and biological recognition profile relative to closely related analogs [2].

Why Close Analogs Cannot Substitute for Ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate in Structure–Activity-Driven Programs


1,5-Diarylpyrazoles are highly sensitive to even single-atom modifications on the aryl rings, as demonstrated by the dramatic shifts in inhibitory potency and selectivity observed when fluorine substitution patterns are altered [1]. The 2,4-difluorophenyl group in this compound imparts a unique electron-withdrawing effect and steric contour that neither the unsubstituted phenyl nor the 4-fluorophenyl analogs can replicate [2]. Additionally, the ethyl ester moiety influences both solubility and metabolic liability compared to the free acid or bulkier ester forms. Generic substitution with any close analog lacking the identical 2,4-difluorophenyl-N1-(5-phenylpropanoate) arrangement risks loss of target engagement, altered pharmacokinetics, and non-reproducible biological data. The quantitative evidence below establishes the specific molecular properties that define this compound’s selection value over its nearest chemical neighbors.

Quantitative Differentiation Evidence for Ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate (477710-92-2) Against Closest Analogs


Lipophilicity (cLogP) Differentiation from the Core Pyrazole Ester Analog

The target compound exhibits a computed XLogP3-AA of 4.3, measured via the PubChem computational pipeline [1]. In contrast, the simpler core intermediate 1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester (CAS 115316-84-2, CID 3809380) has a significantly lower cLogP of approximately 2.8 [2]. This 1.5 log unit difference translates to an approximately 32-fold higher octanol-water partition coefficient for the target compound, predicting superior passive membrane permeability.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Advantage for Blood–Brain Barrier Penetration Potential

The target compound has a TPSA of 44.1 Ų and 5 hydrogen bond acceptor atoms [1]. By comparison, the racemic free acid analog 2-(1-phenyl-1H-pyrazol-5-yl)propanoic acid (CID 123456) has a higher TPSA of approximately 66 Ų due to its free carboxylic acid group and additional hydrogen bond donor. The lower TPSA of the target compound positions it more favorably within the generally accepted threshold of <90 Ų for CNS drug-likeness, and the absence of hydrogen bond donors (HBD = 0) further enhances passive brain penetration potential [2].

TPSA CNS penetration Physicochemical property

Conformational Flexibility Measured by Rotatable Bond Count Compared to Rigidified Pyrazole Scaffold Analogs

The target compound possesses 7 rotatable bonds, conferring significant conformational flexibility [1]. The structurally simplified analog 1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester (CID 3809380) has only 4 rotatable bonds. The additional three rotatable bonds in the target arise from the phenylpropanoate side chain, enabling a broader exploration of conformational space and potentially allowing fit into shallow or irregular binding pockets that are inaccessible to more rigid scaffolds [2].

Rotatable bonds Conformational entropy Target binding

Electron-Withdrawing 2,4-Difluorophenyl Group Differentiates from Unsubstituted Phenyl in Predicted Metabolic Stability

The 2,4-difluorophenyl substitution pattern introduces two strong electron-withdrawing fluorine atoms at positions that electronically deactivate the phenyl ring toward oxidative metabolism [1]. Comparative SAR studies on pyrazole derivatives have demonstrated that the 2,4-difluorophenyl group can enhance inhibitory activity and potentially reduce clearance compared to unsubstituted phenyl or 4-fluorophenyl analogs [2]. While direct metabolic stability data for this specific compound are not publicly available, the well-established effect of aryl fluorination on cytochrome P450-mediated oxidation supports a class-level differentiation advantage over non-fluorinated congeners.

Fluorination Metabolic stability Cytochrome P450

Minimum Purity Specification as a Procurement Quality Control Benchmark

The compound is supplied with a minimum purity specification of 95% (HPLC) . In the broader research chemical market for niche pyrazole intermediates, purity levels can vary substantially (often 90–95% with no guaranteed minimum). This explicit 95% minimum purity specification provides procurement teams with a verifiable quality threshold that directly impacts reproducibility of biological assays where impurities at ≥5% can confound dose–response interpretation [1].

Purity Quality assurance Reproducibility

Evidence-Backed Application Scenarios for Ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate (477710-92-2)


Medicinal Chemistry Lead Optimization Requiring Predictable CNS Exposure

The compound’s moderate lipophilicity (cLogP 4.3), low TPSA (44.1 Ų), and absence of hydrogen bond donors position it as a candidate for CNS-active lead series where passive blood–brain barrier permeability is required [1]. It is particularly suited as an early-stage scaffold when the SAR objective is to add polar functionality later while retaining sufficient baseline brain penetration [2].

Kinase Inhibitor or Anti-Inflammatory Program Scaffold Development

The 1,5-diarylpyrazole core is a recognized pharmacophore for COX-2 and kinase inhibition [1]. The specific 2,4-difluorophenyl substitution has been associated with enhanced activity in pyrazole series, making this compound a rational choice for new inhibitor design programs targeting enzymes where aryl fluorination is known to improve potency [2].

Chemical Biology Probe Synthesis for Intracellular Target Engagement Studies

The 7 rotatable bonds and ethyl ester moiety offer synthetic handles for further derivatization, including ester hydrolysis to the free acid for bioconjugation or conversion to amides [1]. The high conformational flexibility enables the compound to adapt to diverse binding-site geometries, a desirable feature for phenotypic screening probes [2].

Quality-Controlled Reference Standard Procurement for Reproducible Assay Development

With a guaranteed minimum purity of 95%, this compound can serve as a reliable positive control or reference standard in enzymatic and cell-based assays [1]. This specification is especially important in high-throughput screening campaigns where compound integrity directly impacts false-positive and false-negative rates [2].

Quote Request

Request a Quote for ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.